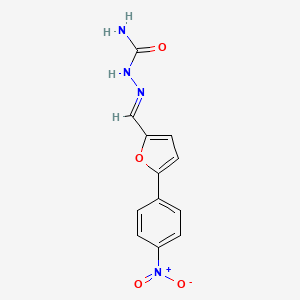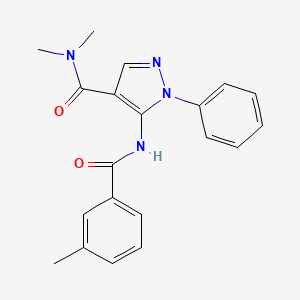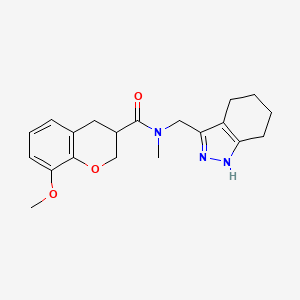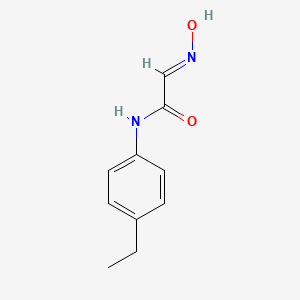![molecular formula C13H8F3N3O3 B5582428 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B5582428.png)
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid is an organic compound with the molecular formula C₁₃H₈F₃N₃O₃ It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyrazinecarboxylic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(trifluoromethyl)aniline, is synthesized through the nitration of trifluorotoluene followed by reduction.
Coupling Reaction: The aniline derivative is then coupled with a pyrazinecarboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
2-Pyrazinecarboxylic Acid: Another building block used in the synthesis.
Uniqueness
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid is unique due to the presence of both a trifluoromethyl group and a pyrazinecarboxylic acid moiety, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)7-1-3-8(4-2-7)19-11(20)9-10(12(21)22)18-6-5-17-9/h1-6H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVOPMGKOHNJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NC=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-1-[(5-methyl-2-thienyl)methyl]piperidine-3-carboxylic acid](/img/structure/B5582346.png)

![3-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5582372.png)


![4-{[(4-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5582386.png)
![3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5582399.png)

![3-(1H-imidazol-2-yl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5582417.png)
![N-(2-fluoroethyl)-2-{5-[4-morpholinyl(phenyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5582419.png)
![2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B5582424.png)
![({5-[1-(2,6-difluoro-4-methoxybenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5582436.png)
![1-{3-[3-(hydroxymethyl)-3-propyl-1-piperidinyl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5582439.png)
